molecular formula C17H13F3N2O3S B2699870 Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 625377-36-8

Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2699870
CAS No.: 625377-36-8
M. Wt: 382.36
InChI Key: HPGBVDJEACITGS-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-b]pyridine core. The molecule is distinguished by:

  • A 3-amino group at position 2.
  • A 3-methoxyphenyl substituent at position 4.
  • A trifluoromethyl (-CF₃) group at position 3.
  • A methyl ester at position 2.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl substituent may influence π-π stacking interactions in biological targets .

Properties

IUPAC Name

methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c1-24-9-5-3-4-8(6-9)11-7-10(17(18,19)20)12-13(21)14(16(23)25-2)26-15(12)22-11/h3-7H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGBVDJEACITGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 625377-36-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H13F3N2O3S
  • Molecular Weight : 382.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : 625377-36-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including C-C coupling and functional group modifications. The compound can be synthesized through methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl groups.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. Notably:

  • Cell Viability and Proliferation :
    • In vitro tests demonstrated that the compound significantly inhibited cell growth in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), with an observed GI50 concentration of approximately 13 µM .
    • The compound was found to decrease cell proliferation rates and alter cell cycle dynamics, increasing the G0/G1 phase while decreasing the S phase in treated cells compared to control groups .
  • Mechanism of Action :
    • The mechanism appears not to involve apoptosis directly; instead, it may interfere with cell cycle regulation without significantly affecting apoptotic markers such as PARP or caspase-3 . This suggests alternative pathways may be involved in its antitumor effects.

Comparative Studies

In comparative studies with other compounds, this compound exhibited lower cytotoxicity against non-tumorigenic cells (MCF-12A), indicating a degree of selectivity that is desirable for therapeutic agents .

Data Summary Table

Parameter Value
Molecular FormulaC17H13F3N2O3S
Molecular Weight382.36 g/mol
GI50 Concentration~13 µM (in MDA-MB-231 cells)
Cell Lines TestedMDA-MB-231, MDA-MB-468, MCF-12A
MechanismCell cycle interference
Apoptosis MarkersNo significant changes observed

Case Studies

  • Study on TNBC Cell Lines :
    • In a controlled study, treatment with this compound resulted in significant growth inhibition in TNBC cell lines while sparing non-tumorigenic cells. Flow cytometry analysis indicated alterations in cell cycle progression but did not show increased apoptosis markers .
  • In Vivo Models :
    • Further investigations using chick chorioallantoic membrane (CAM) models showed a reduction in tumor size when treated with the compound, supporting its potential as an effective anticancer agent in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, ester groups, and aryl moieties. Key structural and functional differences are outlined below:

Table 1: Structural Comparison of Thieno[2,3-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 6-(3-methoxyphenyl), 4-CF₃, 2-COOCH₃ C₁₈H₁₅F₃N₂O₃S 396.38 Enhanced lipophilicity due to 3-methoxy positioning; methyl ester improves solubility.
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 6-(4-methoxyphenyl), 4-CF₃, 2-COOCH₂CH₃ C₁₉H₁₇F₃N₂O₃S 410.41 Ethyl ester increases metabolic stability; 4-methoxy may alter target binding.
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 6-phenyl, 4-CF₃, 2-COOCH₃ C₁₆H₁₁F₃N₂O₂S 360.33 Absence of methoxy group reduces steric hindrance; phenyl enhances π-stacking.
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 6-phenyl, 4-CF₃, 2-COOH C₁₅H₉F₃N₂O₂S 346.31 Free carboxylic acid improves hydrogen-bonding capacity; lower solubility.
Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 6-(4-butoxyphenyl), 4-CF₃, 2-COOCH₂CH₃ C₂₁H₂₁F₃N₂O₃S 438.47 Butoxy chain increases hydrophobicity; potential for prolonged half-life.

Key Observations:

Substituent Position Effects: The 3-methoxyphenyl group in the target compound (vs. 4-methoxy in ) may lead to distinct electronic and steric interactions. The meta-substitution could reduce symmetry and alter binding to enzyme active sites compared to para-substituted analogs. Phenyl vs.

Ester Group Modifications :

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally exhibit higher metabolic stability due to slower hydrolysis by esterases compared to methyl esters.
  • Carboxylic Acid Derivatives : Free carboxylic acid derivatives (e.g., ) show improved hydrogen-bonding capacity but reduced cell permeability due to ionization at physiological pH.

Trifluoromethyl (-CF₃) Role :

  • The CF₃ group at position 4 is conserved across all analogs, suggesting its critical role in enhancing lipophilicity and resistance to oxidative metabolism.

Pharmacological Implications :

  • Compounds with 4-butoxyphenyl substituents (e.g., ) may exhibit prolonged in vivo circulation due to increased hydrophobicity, though this could also raise toxicity risks.
  • Methoxy positioning (3- vs. 4-) could influence selectivity for targets like kinases or GPCRs, as seen in related studies .

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